molecular formula C7H11NO2S B083274 4-Propargylthiomorpholine 1,1-Dioxide CAS No. 10442-03-2

4-Propargylthiomorpholine 1,1-Dioxide

Katalognummer B083274
CAS-Nummer: 10442-03-2
Molekulargewicht: 173.24 g/mol
InChI-Schlüssel: CZBZIZOYSYHBNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 4-Propargylthiomorpholine 1,1-Dioxide and related derivatives often involves copper(I)-catalyzed [3+2] cycloaddition reactions, employing various alkyl halides and sodium azide, showcasing the compound's versatility in forming 1,4-disubstituted 1,2,3-triazoles with significant antimicrobial activity (Battula et al., 2016). Additionally, metal-free procedures have been developed for the regioselective synthesis of 4-tosylthiomorpholine via intramolecular cyclization of N-tethered thioalkenols (Saikia et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-Propargylthiomorpholine 1,1-Dioxide derivatives has been extensively studied through various spectroscopic and analytical techniques. Notably, DFT calculations and X-ray diffraction have been used to confirm the structures of synthesized compounds, providing insights into their conformational stability and reactivity (Sun et al., 2021).

Chemical Reactions and Properties

4-Propargylthiomorpholine 1,1-Dioxide undergoes a wide range of chemical reactions, including [3+2] cycloadditions, Michael addition reactions, and reactions involving sulfonyl azides to produce novel 1,2,3-triazole derivatives with antibacterial and radical scavenging activities (Sreerama et al., 2020). The compound's chemical properties are pivotal in the synthesis of various biologically active molecules.

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Cardiology and Medical Research .

Summary of the Application

4-Propargylthiomorpholine 1,1-Dioxide has been used in experimental treatments for infarcted areas of the heart in animals . It is a paracrine molecule that has been injected and encapsulated .

Methods of Application or Experimental Procedures

The experimental group was divided into two: one group with infarcted hearts and one group without infarcts . The experimental group with infarcted hearts was treated with 4-Propargylthiomorpholine 1,1-Dioxide while the control group received an injection of saline .

Results or Outcomes

The experimental group treated with 4-Propargylthiomorpholine 1,1-Dioxide had significantly less infarction than the control group . The mechanism of action is not known but it may have reparative effects on cardiac tissue by activating mesenchymal stem cells to produce cardiomyocytes and endothelial cells, or it may have anti-inflammatory effects by inhibiting sulfonic acid release from macrophages in response to inflammation .

Eigenschaften

IUPAC Name

4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBZIZOYSYHBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380442
Record name 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propargylthiomorpholine 1,1-Dioxide

CAS RN

10442-03-2
Record name 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Propargylthiomorpholine 1,1-Dioxide
Reactant of Route 2
Reactant of Route 2
4-Propargylthiomorpholine 1,1-Dioxide
Reactant of Route 3
Reactant of Route 3
4-Propargylthiomorpholine 1,1-Dioxide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Propargylthiomorpholine 1,1-Dioxide
Reactant of Route 5
4-Propargylthiomorpholine 1,1-Dioxide
Reactant of Route 6
Reactant of Route 6
4-Propargylthiomorpholine 1,1-Dioxide

Citations

For This Compound
5
Citations
RK Ghanta, S Aghlara-Fotovat, A Pugazenthi… - Biomaterials …, 2020 - pubs.rsc.org
Paracrine factors secreted by mesenchymal stem cells (MSCs) have been previously shown to improve cardiac function following acute myocardial infarction (MI). However, cell therapy …
Number of citations: 22 pubs.rsc.org
CC Schreib, MI Jarvis, T Terlier, J Goell… - Advanced …, 2023 - Wiley Online Library
Fibrosis remains a significant cause of failure in implanted biomedical devices and early absorption of proteins on implant surfaces has been shown to be a key instigating factor. …
Number of citations: 1 onlinelibrary.wiley.com
MA Bochenek, O Veiseh, AJ Vegas… - Nature biomedical …, 2018 - nature.com
The transplantation of pancreatic islet cells could restore glycaemic control in patients with type 1 diabetes. Microspheres for islet encapsulation have enabled long-term glycaemic …
Number of citations: 260 www.nature.com
S Mukherjee, B Km, L Cheng, M Doerfert, J Li… - 2022 - researchsquare.com
Biomaterials induced host immune responses, and fibrotic overgrowth remains a major barrier to the long-term function of medical devices and biomaterial consisting of tissue grafts. …
Number of citations: 1 www.researchsquare.com
S Mukherjee, B Kim, LY Cheng, MD Doerfert… - Nature Biomedical …, 2023 - nature.com
The throughput of the in vivo screening of hydrogels for antifibrotic properties can be increased by tagging the biomaterials with cells and reading their genotype via next-generation …
Number of citations: 4 www.nature.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.